Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-6-9(14)8-12(13,4)5/h9,14H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWHJXKEBCZNDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCN1C(=O)OC(C)(C)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate

Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry

The piperidine ring is a privileged scaffold in modern drug discovery, appearing in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for targeting a diverse range of biological targets. The title compound, tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate, is a valuable synthetic intermediate that combines several key features: a protected nitrogen atom to prevent unwanted side reactions, a hydroxyl group for further functionalization, and gem-dimethyl substitution at the C2 position, which can impart unique conformational constraints and metabolic stability to drug candidates. This guide provides a comprehensive overview of a reliable synthetic route to this important building block, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most efficiently approached through a three-stage process. This strategy hinges on the initial construction of the core piperidone ring system, followed by the introduction of the nitrogen-protecting group, and culminating in the stereoselective reduction of a ketone to the desired secondary alcohol.

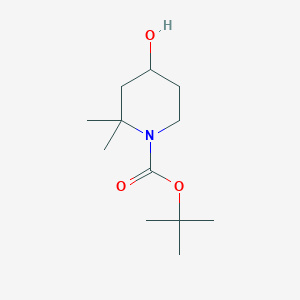

Caption: A three-stage synthetic strategy for this compound.

Stage 1: Synthesis of 2,2-Dimethyl-4-piperidone Hydrochloride

Causality of Experimental Choices: The synthesis of the 2,2-dimethyl-4-piperidone core is analogous to the well-established industrial synthesis of 2,2,6,6-tetramethyl-4-piperidone (triacetonamine) from acetone and ammonia[1][2]. This reaction is a variation of a tandem Mannich-type reaction and intramolecular condensation. The gem-dimethyl group is installed by utilizing acetone as a key building block. An acid catalyst is crucial for promoting the condensation reactions. The product is typically isolated as the hydrochloride salt to improve its stability and ease of handling.

Experimental Protocol: Synthesis of 2,2-Dimethyl-4-piperidone Hydrochloride

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| Acetone | 4.0 | 58.08 | (To be calculated) |

| Ammonium chloride | 1.0 | 53.49 | (To be calculated) |

| Ammonia (28% aq.) | 2.0 | 17.03 | (To be calculated) |

| Hydrochloric acid (conc.) | q.s. | 36.46 | - |

Procedure:

-

In a pressure vessel equipped with a magnetic stirrer, combine acetone and ammonium chloride.

-

Cool the mixture in an ice bath and slowly add the aqueous ammonia solution.

-

Seal the vessel and heat to 60-80°C for 6-8 hours with vigorous stirring. The pressure will increase during the reaction.

-

Monitor the reaction progress by GC-MS or TLC (after basification of an aliquot).

-

After completion, cool the vessel to room temperature and carefully vent any excess pressure.

-

Transfer the reaction mixture to a round-bottom flask and remove the excess acetone and ammonia under reduced pressure.

-

Treat the residue with an excess of concentrated hydrochloric acid and extract with diethyl ether to remove non-basic impurities.

-

Basify the aqueous layer with a strong base (e.g., 50% NaOH) until pH > 12, keeping the mixture cool.

-

Extract the free base into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2-dimethyl-4-piperidone.

-

Dissolve the crude product in isopropanol and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, to precipitate the hydrochloride salt.

-

Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.

Stage 2: N-Boc Protection of 2,2-Dimethyl-4-piperidone

Causality of Experimental Choices: The tert-butoxycarbonyl (Boc) group is an ideal protecting group for the piperidine nitrogen. It is stable to a wide range of reaction conditions, including the subsequent reduction step, and can be readily removed under acidic conditions if necessary[3]. Di-tert-butyl dicarbonate (Boc₂O) is the most common reagent for this transformation due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂). A base is required to deprotonate the piperidinium hydrochloride and to neutralize the acid formed during the reaction.

Experimental Protocol: Synthesis of tert-Butyl 4-oxo-2,2-dimethylpiperidine-1-carboxylate

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 2,2-Dimethyl-4-piperidone HCl | 1.0 | 163.65 | (To be calculated) |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 | 218.25 | (To be calculated) |

| Triethylamine (TEA) | 2.2 | 101.19 | (To be calculated) |

| Dichloromethane (DCM) | - | 84.93 | (To be calculated) |

Procedure:

-

Suspend 2,2-dimethyl-4-piperidone hydrochloride in dichloromethane in a round-bottom flask.

-

Add triethylamine and stir the mixture at room temperature for 30 minutes.

-

Add di-tert-butyl dicarbonate to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 4-6 hours).

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-oxo-2,2-dimethylpiperidine-1-carboxylate as a solid or oil.

Stage 3: Reduction of the Ketone to the Hydroxyl Group

Causality of Experimental Choices: Sodium borohydride (NaBH₄) is the reducing agent of choice for this transformation. It is a mild and selective reagent that readily reduces ketones to secondary alcohols while being compatible with the Boc-protecting group[4]. Protic solvents like methanol or ethanol are typically used as they facilitate the reaction by protonating the intermediate alkoxide. The reaction is generally performed at low temperatures to control the rate of reaction and improve selectivity.

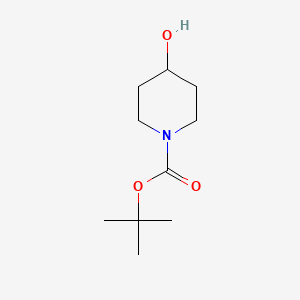

Caption: Simplified mechanism of the reduction of the N-Boc protected piperidone to the corresponding alcohol.

Experimental Protocol: Synthesis of this compound

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| tert-Butyl 4-oxo-2,2-dimethylpiperidine-1-carboxylate | 1.0 | 227.30 | (To be calculated) |

| Sodium borohydride (NaBH₄) | 1.5 | 37.83 | (To be calculated) |

| Methanol | - | 32.04 | (To be calculated) |

Procedure:

-

Dissolve tert-butyl 4-oxo-2,2-dimethylpiperidine-1-carboxylate in methanol in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride portion-wise, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield this compound as a white solid.

Safety and Handling Considerations

-

Sodium Borohydride (NaBH₄): This reagent is a flammable solid and reacts with water to produce flammable hydrogen gas[5][6]. Handle in a well-ventilated fume hood, away from ignition sources. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a flame-retardant lab coat. In case of a spill, do not use water to clean up; instead, cover with a dry absorbent material like sand or soda ash[7].

-

Ammonia: Concentrated ammonia is corrosive and has a pungent, irritating odor. Handle in a fume hood and wear appropriate PPE.

-

Pressure Reactions: The synthesis of the piperidone core involves heating in a sealed vessel, which will generate pressure. Use a vessel rated for the expected pressure and temperature, and ensure it is equipped with a pressure relief valve.

Characterization and Purity Assessment

The purity and identity of the final product should be confirmed by standard analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the title compound. Expected ¹H NMR signals would include those for the tert-butyl group, the piperidine ring protons, and the proton on the hydroxyl-bearing carbon.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point: A sharp melting point range is indicative of high purity.

Conclusion

The synthetic route detailed in this guide provides a robust and reliable method for the preparation of this compound. By understanding the chemical principles behind each step and adhering to the detailed protocols, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and medicinal chemistry. The self-validating nature of this protocol, with clear checkpoints for reaction monitoring and purification, ensures a high degree of success and product purity.

References

- Process for preparing 2,2,6,6-tetramethyl-4-piperidone. (1985). Google Patents.

- Process for preparing 2,2,6,6-tetramethyl-4-piperidone. (1981). Google Patents.

-

Supplementary Information. (n.d.). Princeton University. Retrieved from [Link]

-

2,2,6,6,-tetramethyl-4-piperidone continuous synthesis method. (n.d.). Patsnap. Retrieved from [Link]

-

Sodium Borohydride SOP. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

-

3.4.1 – Sodium Borohydride Reduction of Carbonyls. (n.d.). eCampusOntario Pressbooks. Retrieved from [Link]

-

Sodium borohydride - Standard Operating Procedure. (2012). University of California, Los Angeles. Retrieved from [Link]

-

Sodium Borohydride. (n.d.). ESPI Metals. Retrieved from [Link]

-

SODIUM BOROHYDRIDE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

-

Safety Data Sheet: Sodium borohydride. (n.d.). Carl ROTH. Retrieved from [Link]

-

tert-butyl 4-hydroxypiperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Supplementary information. (n.d.). Nature. Retrieved from [Link]

-

Syntheses and NMR spectra. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

4-tert-Butyl-1-hydroxy-piperidine - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved from [Link]

-

Synthesis of Piperidones by MCR. (2009). ResearchGate. Retrieved from [Link]

-

Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers. (2009). The Royal Society of Chemistry. Retrieved from [Link]

- A process for the preparation of 4-piperidone hcl hydrate. (2022). Google Patents.

-

Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone EF-24 analogs as anti-cancer agents. (2016). ResearchGate. Retrieved from [Link]

-

Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (2019). ResearchGate. Retrieved from [Link]

-

Selective Mono-Boc-Protection of Bispidine. (n.d.). Sciforum. Retrieved from [Link]

-

An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (2001). ResearchGate. Retrieved from [Link]

- Preparation of piperidine derivatives. (1996). Google Patents.

-

Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. (2007). ResearchGate. Retrieved from [Link]

Sources

- 1. US4536581A - Process for preparing 2,2,6,6-tetramethyl-4-piperidone - Google Patents [patents.google.com]

- 2. CA1099272A - Process for preparing 2,2,6,6-tetramethyl-4- piperidone - Google Patents [patents.google.com]

- 3. Buy Tert-butyl 4-hydroxy-2,6-dimethylpiperidine-1-carboxylate (EVT-2519260) | 1330750-98-5 [evitachem.com]

- 4. Sciencemadness Discussion Board - Synthesis of 2,2,6,6-tetramethylpiperidin-4-one (Triacetoneamine) - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. 4-Piperidone synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of N-Boc-4-hydroxy-2,2-dimethylpiperidine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-4-hydroxy-2,2-dimethylpiperidine is a pivotal heterocyclic building block in modern medicinal chemistry. Its gem-dimethyl substitution on the piperidine ring offers unique conformational constraints and metabolic stability, making it a valuable scaffold in the design of novel therapeutics. A comprehensive understanding of its physicochemical properties is paramount for its effective application in synthesis, reaction optimization, formulation, and pharmacokinetic profiling. This guide provides an in-depth analysis of the core physicochemical and spectroscopic properties of N-Boc-4-hydroxy-2,2-dimethylpiperidine, supported by detailed, field-proven experimental protocols for its characterization.

Introduction: The Strategic Importance of the 2,2-Dimethylpiperidine Scaffold

In drug discovery, the piperidine ring is a privileged scaffold, frequently incorporated to enhance solubility, modulate basicity, and provide vectors for interacting with biological targets. The introduction of a gem-dimethyl group at the C2 position, as seen in N-Boc-4-hydroxy-2,2-dimethylpiperidine, offers distinct advantages. This structural motif can shield adjacent functional groups from metabolic attack (e.g., by cytochrome P450 enzymes) and lock the ring into specific conformations, which can be crucial for optimizing ligand-receptor binding affinity and selectivity. The tert-butoxycarbonyl (Boc) protecting group ensures controlled reactivity of the nitrogen atom, while the 4-hydroxyl group serves as a versatile handle for further synthetic elaboration.

This guide serves as a technical resource for scientists, providing the foundational data and methodologies required to confidently utilize this important synthetic intermediate.

Chemical Identity and Core Physicochemical Properties

A precise understanding of the fundamental properties of a compound is the bedrock of its application in research and development. The key identifiers and physicochemical parameters for N-Boc-4-hydroxy-2,2-dimethylpiperidine are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate | [1] |

| CAS Number | 153748-96-8 | |

| Molecular Formula | C₁₂H₂₃NO₃ | |

| Molecular Weight | 229.32 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 108-112 °C | |

| Boiling Point | ~316.7 °C at 760 mmHg (Predicted) | |

| Solubility | Soluble in chloroform, ethyl acetate, methanol, dichloromethane. Limited solubility in water. | [2] |

| pKa | ~15.1 (Predicted, for the hydroxyl group) | |

| LogP (Octanol-Water Partition Coeff.) | ~1.5 (Predicted) |

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is essential for verifying the identity and purity of N-Boc-4-hydroxy-2,2-dimethylpiperidine. Below are the characteristic spectral data.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In CDCl₃, the spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl (Boc) group around δ 1.47 ppm. The protons of the piperidine ring will appear as multiplets in the δ 1.5-4.0 ppm region. The two methyl groups at the C2 position will present as a singlet integrating to six protons. The proton attached to the hydroxyl-bearing carbon (C4) would appear as a multiplet, and the hydroxyl proton itself may appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides a map of the carbon skeleton. Key signals include the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28.5 ppm), and the carbons of the piperidine ring, including the gem-dimethyl substituted carbon (C2), the hydroxyl-bearing carbon (C4), and the other ring carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify key functional groups. Expected characteristic peaks include a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group. A strong absorption around 1680-1700 cm⁻¹ is indicative of the C=O stretch of the Boc-carbamate group. C-H stretching vibrations for the alkyl groups will appear in the 2850-3000 cm⁻¹ region.

-

Mass Spectrometry (MS): Electrospray ionization in positive mode (ESI+) is typically used. The analysis will confirm the molecular weight by detecting the protonated molecule [M+H]⁺ at an m/z of approximately 230.3. Fragmentation patterns (MS/MS) can further confirm the structure, often showing characteristic losses of the Boc group or water.

Experimental Protocols for Physicochemical Characterization

To ensure the reliability and reproducibility of research, standardized protocols for characterization are critical. The following sections detail the methodologies for determining key properties.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a synthetic intermediate like N-Boc-4-hydroxy-2,2-dimethylpiperidine.

Sources

A Technical Guide to Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Abstract: This technical guide provides an in-depth analysis of Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will explore its molecular structure and physicochemical properties, detail a robust synthetic pathway with step-by-step protocols, and outline the analytical techniques essential for its characterization and quality control. Furthermore, this document elucidates the compound's strategic importance and applications as a versatile intermediate in the development of novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic programs.

Introduction: The Significance of Substituted Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional orientation of substituents, enabling high-affinity interactions with biological targets. The introduction of specific functional groups onto this core structure is a cornerstone of rational drug design.

This compound is a particularly valuable derivative. The key features of this molecule are:

-

A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides excellent stability under a wide range of reaction conditions while allowing for facile deprotection under mild acidic conditions, enabling subsequent functionalization of the piperidine nitrogen.[1]

-

A Hydroxyl Group: The 4-hydroxy group serves as a versatile synthetic handle for further modifications, such as oxidation to a ketone, esterification, or etherification, allowing for the introduction of diverse pharmacophoric elements.[1]

-

Gem-Dimethyl Substitution: The 2,2-dimethyl substitution introduces steric bulk, which can influence the molecule's conformation and metabolic stability, a critical consideration in drug design.

This combination of features makes it a strategic intermediate for building complex molecules, particularly in the synthesis of enzyme inhibitors and receptor modulators.[2]

Molecular Structure and Physicochemical Properties

The structural and chemical identity of this compound is fundamental to its application. Its key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [ChemScene] |

| Synonyms | 1-Piperidinecarboxylic Acid, 4-Hydroxy-2,2-Dimethyl-, 1,1-Dimethylethyl Ester | [3] |

| CAS Number | 1502162-73-3 | [3][4] |

| Molecular Formula | C12H23NO3 | [5] |

| Molecular Weight | 229.32 g/mol | [3] |

| Monoisotopic Mass | 229.16779413 g/mol | [PubChem] |

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved through the reduction of a ketone precursor. The following protocol describes a standard, reliable method starting from commercially available tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate.

Experimental Protocol: Reduction of Ketone Precursor

Objective: To synthesize this compound via sodium borohydride reduction.

Materials:

-

Tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate

-

Methanol (MeOH), anhydrous

-

Sodium borohydride (NaBH₄)

-

Deionized Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolution: In a round-bottom flask, dissolve tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate (1.0 eq.) in anhydrous methanol (approx. 10 mL per gram of starting material) and cool the solution to 0 °C in an ice bath with stirring.

-

Rationale: Methanol is a suitable protic solvent that readily dissolves the starting material and the reducing agent. Cooling to 0 °C helps to control the reaction rate and minimize potential side reactions.

-

-

Reduction: Slowly add sodium borohydride (NaBH₄, approx. 1.5 eq.) to the cooled solution in small portions.

-

Rationale: NaBH₄ is a mild and selective reducing agent for ketones and aldehydes. A slight excess ensures the complete conversion of the starting material. Portion-wise addition prevents an overly exothermic reaction.

-

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding deionized water at 0 °C to decompose any excess NaBH₄.

-

Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporation) to remove the bulk of the methanol.

-

Extraction: To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Rationale: The product is organic-soluble and will partition into the ethyl acetate layer, separating it from inorganic salts.

-

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then brine.

-

Rationale: Washing removes residual water-soluble impurities, and the brine wash helps to break any emulsions and begin the drying process.

-

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the final, high-purity compound.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the reduction of a piperidone precursor.

Spectroscopic and Analytical Characterization

To ensure the identity and purity of the synthesized product, a suite of analytical techniques is employed. This self-validating system confirms the successful transformation from starting material to product.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the molecular structure. Expected signals for this compound would include:

-

A large singlet around δ 1.4-1.5 ppm corresponding to the nine protons of the tert-butyl (Boc) group.

-

Singlets or closely spaced signals for the two methyl groups at the C2 position.

-

Multiplets corresponding to the protons on the piperidine ring.

-

A signal for the proton on the carbon bearing the hydroxyl group (CH-OH).

-

A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information on the carbon skeleton. Key signals include the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbons of the Boc group, and the distinct carbons of the piperidine ring.

-

MS (Mass Spectrometry): Confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition (C12H23NO3).[5]

-

FTIR (Fourier-Transform Infrared Spectroscopy): Identifies the functional groups present. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of the O-H stretch from the hydroxyl group. A strong absorption around 1680-1700 cm⁻¹ corresponds to the C=O stretch of the carbamate (Boc group).

-

HPLC (High-Performance Liquid Chromatography): Used to assess the purity of the final compound. A single major peak in the chromatogram indicates a high-purity sample.

Applications in Research and Drug Discovery

This compound is not an end-product but a versatile intermediate. Its value lies in its potential for elaboration into more complex molecular architectures.

-

Scaffold for Lead Optimization: The piperidine core is a common feature in agents targeting the central nervous system (CNS), such as serotonin and dopamine receptor modulators.[6] This building block allows for systematic modification at the 4-position (via the hydroxyl group) and the 1-position (after Boc deprotection) to explore structure-activity relationships (SAR).

-

Introduction of Specific Moieties: The hydroxyl group can be converted to a leaving group (e.g., tosylate or mesylate) to allow for nucleophilic substitution, introducing a wide array of functional groups. Alternatively, oxidation to the corresponding ketone provides an electrophilic center for reactions like Grignard additions or reductive aminations.

-

Use in Fragment-Based Drug Discovery (FBDD): As a well-defined, functionalized fragment, this molecule can be used in screening campaigns to identify initial low-affinity binders to a protein target, which can then be grown or linked to generate potent leads.

Conclusion

This compound is a high-value building block whose strategic combination of a protected amine, a functionalizable hydroxyl group, and a conformationally influential gem-dimethyl group makes it an indispensable tool for medicinal chemists. The robust synthetic and analytical protocols described herein provide a reliable framework for its preparation and quality assurance, empowering researchers to efficiently incorporate this versatile scaffold into their drug discovery programs.

References

-

Title: this compound | CAS 1502162-73-3 Source: American Elements URL: [Link]

-

Title: Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate | C11H21NO3 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate Source: Atlantis Press URL: [Link]

-

Title: Synthesis of Tert-Butyl 4-Oxopiperidine-1-Carboxylate Source: MDPI URL: [Link]

-

Title: Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate Source: MySkinRecipes URL: [Link]

-

Title: The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

Sources

- 1. Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate | 172734-33-7 | Benchchem [benchchem.com]

- 2. tert-Butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate [myskinrecipes.com]

- 3. americanelements.com [americanelements.com]

- 4. Chemscene ChemScene | this compound | Fisher Scientific [fishersci.com]

- 5. This compound [m.chemicalbook.com]

- 6. Tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate () for sale [vulcanchem.com]

A Technical Guide to the Spectroscopic Characterization of Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Key Features

The structure of Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate incorporates a piperidine ring with a hydroxyl group at the C4 position and two methyl groups at the C2 position. The nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group. This substitution pattern is expected to give rise to a distinct set of signals in its various spectra.

Caption: Molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. For our target molecule, the spectrum is predicted to show distinct signals for the protons on the piperidine ring, the hydroxyl group, the gem-dimethyl groups, and the tert-butyl group of the Boc protecting group.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.8 | m | 1H | CH-OH (C4-H) |

| ~3.5-3.7 | m | 2H | CH₂-N (C6-H₂) |

| ~1.8-2.0 | m | 2H | CH₂ (C3-H₂) |

| ~1.5-1.7 | m | 2H | CH₂ (C5-H₂) |

| 1.46 | s | 9H | C(CH₃)₃ (Boc) |

| 1.25 | s | 6H | C(CH₃)₂ (C2) |

| Variable | br s | 1H | OH |

Interpretation and Rationale:

-

CH-OH (C4-H): The proton attached to the carbon bearing the hydroxyl group is expected to appear as a multiplet around 3.8 ppm. Its chemical shift is influenced by the electronegative oxygen atom.

-

CH₂-N (C6-H₂): The methylene protons adjacent to the nitrogen atom are expected to be deshielded and appear as a multiplet in the range of 3.5-3.7 ppm.

-

Piperidine Ring CH₂ Groups (C3-H₂ and C5-H₂): The remaining methylene protons on the piperidine ring will appear as multiplets in the upfield region of the spectrum, typically between 1.5 and 2.0 ppm.

-

Boc Group: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately 1.46 ppm, a characteristic signal for the Boc protecting group.

-

Gem-dimethyl Groups (C2): The six equivalent protons of the two methyl groups at the C2 position are expected to produce a singlet around 1.25 ppm. The absence of adjacent protons leads to a singlet multiplicity.

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton is variable and concentration-dependent, often appearing as a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C=O (Boc) |

| ~79.5 | C(CH₃)₃ (Boc) |

| ~67.0 | C-OH (C4) |

| ~58.0 | C(CH₃)₂ (C2) |

| ~45.0 | C-N (C6) |

| ~35.0 | CH₂ (C3) |

| ~30.0 | CH₂ (C5) |

| ~28.5 | C(CH₃)₃ (Boc) |

| ~25.0 | C(CH₃)₂ (C2) |

Interpretation and Rationale:

-

Carbonyl Carbon (Boc): The carbonyl carbon of the Boc group is the most deshielded carbon and is expected to appear around 155.0 ppm.

-

Quaternary Carbon (Boc): The quaternary carbon of the tert-butyl group is expected at approximately 79.5 ppm.

-

C-OH (C4): The carbon attached to the hydroxyl group will be deshielded and is predicted to have a chemical shift of around 67.0 ppm.

-

C(CH₃)₂ (C2): The quaternary carbon at the C2 position is expected to appear around 58.0 ppm.

-

Piperidine Ring Carbons: The remaining carbons of the piperidine ring will have chemical shifts in the range of 30-45 ppm.

-

Methyl Carbons: The carbons of the tert-butyl group are expected around 28.5 ppm, and the gem-dimethyl carbons at C2 are predicted to be around 25.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 2975-2850 | Strong | C-H stretch (alkane) |

| 1690-1670 | Strong | C=O stretch (urethane) |

| 1250-1160 | Strong | C-O stretch (ester) |

| 1150-1050 | Strong | C-N stretch |

Interpretation:

-

O-H Stretch: A strong and broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding.

-

C-H Stretch: Strong absorptions between 2975 and 2850 cm⁻¹ are due to the C-H stretching vibrations of the alkyl groups (piperidine ring, methyl, and tert-butyl groups).

-

C=O Stretch: A strong and sharp absorption band in the 1690-1670 cm⁻¹ region is indicative of the C=O stretching vibration of the urethane functional group in the Boc protecting group.

-

C-O and C-N Stretches: Strong bands in the fingerprint region (below 1500 cm⁻¹) corresponding to C-O and C-N stretching vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₂H₂₃NO₃), the expected molecular weight is 229.32 g/mol .

Predicted Fragmentation Pattern:

-

[M+H]⁺: In electrospray ionization (ESI) mass spectrometry, the protonated molecule at m/z 230.17 is expected to be observed.

-

Loss of tert-butyl group: A common fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group (-57 Da), leading to a fragment at m/z 172.

-

Loss of isobutylene: Another characteristic fragmentation is the loss of isobutylene (-56 Da) to give a fragment at m/z 173.

-

Loss of Boc group: Cleavage of the entire Boc group (-101 Da) would result in a fragment corresponding to the piperidine core at m/z 128.

Caption: Key predicted fragmentation pathways.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. Below are generalized protocols for each technique.

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

IR Spectroscopy:

-

Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For an oily sample, a thin film can be prepared between two salt plates (e.g., NaCl).

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the predicted NMR, IR, and MS spectra, researchers can confidently identify and characterize this important synthetic intermediate. The provided interpretations and experimental protocols serve as a valuable resource for scientists engaged in drug discovery and development.

References

- While specific experimental data for the target molecule was not found in the initial searches, general principles of spectroscopic interpretation are based on established knowledge in the field of organic chemistry. For foundational understanding, please refer to standard textbooks on organic spectroscopy.

Solubility and stability of Boc-protected 4-hydroxy-2,2-dimethylpiperidine

An In-Depth Technical Guide to the Solubility and Stability of Boc-Protected 4-Hydroxy-2,2-dimethylpiperidine

Introduction

1-Boc-4-hydroxy-2,2-dimethylpiperidine is a valuable heterocyclic building block in modern medicinal chemistry. As a derivative of piperidine, a scaffold present in numerous pharmaceuticals, its strategic use is critical in the synthesis of complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is fundamental to its utility, serving to moderate the nucleophilicity and basicity of the piperidine nitrogen, thus enabling selective transformations elsewhere on the molecule.[1][2] A comprehensive understanding of its solubility and stability is paramount for researchers, scientists, and drug development professionals to ensure efficient reaction design, purification, formulation, and storage.

This guide provides a detailed examination of the physicochemical factors governing the solubility and stability of this compound. It offers field-proven experimental protocols, explains the causality behind methodological choices, and serves as a practical resource for laboratory applications. While specific quantitative data for the 2,2-dimethyl substituted analog is sparse in public literature, this guide establishes the core principles by referencing the well-documented parent compound, N-Boc-4-hydroxypiperidine, and extrapolates the predictable influence of the gem-dimethyl group.

Physicochemical Properties and Molecular Structure

The behavior of 1-Boc-4-hydroxy-2,2-dimethylpiperidine is dictated by its unique molecular structure, which features a confluence of polar and nonpolar moieties.

-

Polar Moiety: The hydroxyl (-OH) group at the C4 position is capable of acting as both a hydrogen bond donor and acceptor, imparting a degree of polarity.

-

Nonpolar Moieties: The tert-butyl group of the Boc protector and the two methyl groups at the C2 position create significant nonpolar, lipophilic character. The gem-dimethyl group, in particular, increases steric bulk and lipophilicity compared to its non-methylated counterpart.

-

Amphiphilic Nature: This combination of polar and nonpolar regions results in an amphiphilic molecule with nuanced solubility characteristics.

| Property | Value / Description | Reference(s) |

| Molecular Formula | C₁₂H₂₃NO₃ | N/A |

| Molecular Weight | 229.32 g/mol | N/A |

| Appearance | Typically a white to off-white crystalline solid. | [3] |

| Key Structural Features | Piperidine ring, tert-butyloxycarbonyl (Boc) protecting group, tertiary hydroxyl group, gem-dimethyl group. | [1] |

Solubility Profile

The solubility of a compound is a critical parameter for reaction solvent selection, purification strategies (crystallization, chromatography), and formulation development.

Factors Influencing Solubility

The dissolution of 1-Boc-4-hydroxy-2,2-dimethylpiperidine is governed by the interplay between the solute and solvent, guided by the principle of "like dissolves like." The increased lipophilicity from the 2,2-dimethyl groups suggests a lower solubility in highly polar solvents like water and higher solubility in nonpolar organic solvents compared to N-Boc-4-hydroxypiperidine.

Caption: Key factors affecting the solubility of the target compound.

Qualitative Solubility Data

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | The moderate polarity effectively solvates the entire molecule. |

| Alcohols | Methanol, Ethanol | Soluble | The solvent's ability to hydrogen bond with the hydroxyl group and solvate the nonpolar regions facilitates dissolution.[3] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble to Moderately Soluble | Good solvation of the nonpolar backbone, but less effective H-bonding interaction compared to alcohols. |

| Esters | Ethyl Acetate | Soluble | A good balance of polarity to interact with the whole molecule.[4] |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | Strong polar solvents that can effectively solvate the molecule.[3] |

| Hydrocarbons | Hexanes, Toluene | Moderately to Sparingly Soluble | The gem-dimethyl group enhances solubility in these nonpolar solvents compared to the unsubstituted analog. |

| Aqueous | Water, PBS (pH 7.2) | Poorly Soluble to Sparingly Soluble | The large nonpolar surface area from the Boc and dimethyl groups dominates, leading to poor aqueous solubility.[3] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, ensuring the solution has reached saturation.[5][6]

Caption: Standard workflow for determining solubility via the shake-flask method.

Methodology:

-

Preparation: Add an excess amount of solid 1-Boc-4-hydroxy-2,2-dimethylpiperidine to a vial containing a precise volume of the test solvent. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the vial and place it in a mechanical shaker or agitator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the slurry for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[7] The time required should be established by sampling at various intervals (e.g., 24, 48, 72 h) until the concentration in solution remains constant.[7]

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Separate the saturated solution (supernatant) from the solid phase using centrifugation followed by careful collection of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE). Caution must be exercised to avoid temperature changes during this step.

-

Quantification: Accurately dilute a known volume of the supernatant with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, GC-FID, or LC-MS.[8][9]

-

Calculation: The equilibrium solubility is reported in units such as mg/mL or mol/L.

Stability Profile

The stability of 1-Boc-4-hydroxy-2,2-dimethylpiperidine is primarily dictated by the lability of the Boc protecting group. The piperidine ring itself is a robust saturated heterocycle.

Stability Under Different pH Conditions

The Boc group is the most chemically sensitive part of the molecule, particularly to acid.

-

Acidic Conditions (pH < 4): The Boc group is highly labile under acidic conditions.[2][10] Deprotection is readily achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often at room temperature.[10][11] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation to form an unstable carbamic acid, which rapidly decarboxylates to yield the free amine (4-hydroxy-2,2-dimethylpiperidine) and carbon dioxide.[12]

-

Neutral Conditions (pH 6-8): The compound is generally stable under neutral pH conditions at ambient temperatures.

-

Basic Conditions (pH > 9): A key feature of the Boc group is its excellent stability in basic media.[2][10] It is resistant to amine bases (e.g., piperidine, triethylamine) and alkali hydroxides, which makes it orthogonal to base-labile protecting groups like Fmoc.[10]

Caption: Acid-catalyzed deprotection mechanism of the Boc group.

Thermal and Photolytic Stability

-

Thermal Stability: The Boc group is stable at moderate temperatures but can undergo thermolytic cleavage at elevated temperatures (typically >100-150 °C), providing an acid-free deprotection method.[13][14] The exact temperature for degradation depends on the substrate and solvent.[15][16] For long-term storage, refrigeration (2-8 °C) is often recommended to ensure maximum integrity.[4]

-

Photostability: While specific photostability studies on this compound are not widely published, compounds of this class are generally stable under normal laboratory lighting conditions. However, for long-term storage and in stability studies, protection from light is a standard precaution as per ICH guidelines.[17]

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is performed to identify potential degradation products and establish the intrinsic stability of the molecule.[17][18] These studies are essential for developing stability-indicating analytical methods.

Caption: General workflow for a forced degradation study.

Methodology:

-

Sample Preparation: Prepare stock solutions of 1-Boc-4-hydroxy-2,2-dimethylpiperidine in a suitable solvent mixture (e.g., acetonitrile/water).

-

Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat at an elevated temperature (e.g., 60-80 °C). Monitor for degradation over time. The primary expected degradation product is the deprotected amine.

-

Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) and heat. As the Boc group is base-stable, minimal degradation is expected from this pathway.

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

-

Thermal Degradation: Expose both a solid sample and a solution sample (in a neutral solvent) to high heat (e.g., 80-100 °C).

-

Photodegradation: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.

-

Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method capable of separating the parent compound from all degradation products.

Summary and Recommendations

1-Boc-4-hydroxy-2,2-dimethylpiperidine is a versatile synthetic intermediate whose utility is underpinned by its predictable solubility and stability profile.

-

Solubility: The compound exhibits good solubility in a wide range of common organic solvents, including dichloromethane, methanol, and ethyl acetate, but is poorly soluble in water. The presence of the gem-dimethyl group enhances its lipophilicity relative to the non-methylated analog.

-

Stability: The molecule's stability is dominated by the acid-labile Boc group. It is robust under basic and most reductive conditions but will readily deprotect in the presence of strong acids or at sufficiently high temperatures.

-

Handling and Storage: For routine synthetic use, the compound can be handled under normal atmospheric conditions. For long-term storage, it is recommended to keep the material in a tightly sealed container in a cool (2-8 °C), dry, and dark environment to prevent potential thermal degradation and hydrolysis from atmospheric moisture.

This guide provides the foundational knowledge and practical methodologies required to confidently handle, utilize, and analyze 1-Boc-4-hydroxy-2,2-dimethylpiperidine in a research and development setting.

References

-

Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Available from: [Link].

-

World Health Organization. Annex 4: Guidance on equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients. Available from: [Link].

-

SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link].

-

World Health Organization. Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients in the WHO Model List of Essential Medicines. Available from: [Link].

-

Dipòsit Digital de la Universitat de Barcelona. Solubility determination of compounds of pharmaceutical interest. Available from: [Link].

-

National Institutes of Health. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Available from: [Link].

-

Bloom Tech. How Is The Purity Of N-Boc-4-Hydroxypiperidine Determined? Available from: [Link].

-

MedCrave. Forced Degradation Studies. Available from: [Link].

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link].

-

ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link].

-

National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link].

-

ResearchGate. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Available from: [Link].

-

Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available from: [Link].

-

ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available from: [Link].

-

ResearchGate. Is the protecting group boc of the amino group stable at 37°C? Available from: [Link].

-

ResearchGate. Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Available from: [Link].

-

Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Available from: [Link].

-

ACS GCI Pharmaceutical Roundtable. Thermal Methods for Boc Deprotection. Available from: [Link].

- Google Patents. Synthesis method of N-boc-4-hydroxypiperidine.

-

ResearchGate. DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide. Available from: [Link].

-

Aapptec. N-Terminal Deprotection - Fmoc removal. Available from: [Link].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 7. who.int [who.int]

- 8. benchchem.com [benchchem.com]

- 9. bloomtechz.com [bloomtechz.com]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate for Pharmaceutical Research and Development

This in-depth guide provides researchers, scientists, and drug development professionals with a thorough understanding of the commercial availability, synthesis, and applications of Tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate. This versatile heterocyclic building block is a valuable intermediate in the synthesis of complex pharmaceutical agents.

Introduction: A Key Piperidine Intermediate

This compound is a piperidine derivative featuring a hydroxyl group at the 4-position and gem-dimethyl groups at the 2-position. The nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group, which enhances the compound's stability and allows for selective deprotection under mild acidic conditions. This structural arrangement makes it an excellent scaffold for the synthesis of a variety of biologically active molecules.[1]

The strategic placement of the hydroxyl and gem-dimethyl groups, combined with the labile Boc protecting group, provides multiple reaction sites for further functionalization, making it a valuable tool in medicinal chemistry for creating diverse molecular libraries and targeting specific biological pathways.

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of a research chemical is paramount for its proper handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₃NO₃ | [2][3] |

| Molecular Weight | 229.32 g/mol | [4] |

| Appearance | White to off-white solid | Generic supplier information |

| Solubility | Soluble in methanol, ethanol, and other common organic solvents. | Generic supplier information |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | Generic supplier information |

A Note on CAS Numbers: It is important for researchers to be aware of potential discrepancies in the reported CAS numbers for this compound. While 1502162-73-3 is frequently cited by major suppliers, other numbers may be encountered in various databases.[2][3] Cross-referencing with the compound's structure and IUPAC name is the most reliable method for ensuring the correct chemical identity.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers specializing in building blocks for research and development. The purity and available quantities can vary between suppliers, and it is advisable to request a certificate of analysis (CoA) to verify the identity and purity of the purchased material.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥95% | Grams to bulk |

| Fisher Scientific | ≥97% | 1g, 5g, etc.[4] |

| American Elements | Can be produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%) | Research and bulk quantities[2] |

| BLD Pharm | Inquire for details | Inquire for details[5] |

| ChemScene | Inquire for details | Grams to bulk[3] |

Synthetic Methodologies: A Practical Approach

The synthesis of this compound typically involves the N-protection of the corresponding piperidine precursor. The following is a representative, detailed protocol based on established chemical principles for Boc protection of secondary amines.

General Synthetic Workflow

The overall synthetic strategy involves the reaction of 4-hydroxy-2,2-dimethylpiperidine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

4-hydroxy-2,2-dimethylpiperidine hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (NEt₃)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxy-2,2-dimethylpiperidine hydrochloride (1.0 eq.) in a 1:1 mixture of THF and water.

-

Basification: Add sodium bicarbonate (2.0 eq.) to the solution and stir for 15 minutes at room temperature to neutralize the hydrochloride salt.[6]

-

Boc Protection: To the stirred mixture, add a solution of di-tert-butyl dicarbonate (1.2 eq.) in THF.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash sequentially with a 5% aqueous solution of potassium bisulfate (KHSO₄), water, and brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable intermediate in the synthesis of various pharmaceutical agents.

Synthesis of Kinase Inhibitors

This building block is particularly useful in the synthesis of kinase inhibitors. For instance, a structurally related compound, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is a key intermediate in the synthesis of Vandetanib, a tyrosine kinase inhibitor used in the treatment of certain types of thyroid cancer.[10][11][12] The piperidine moiety often serves as a scaffold to correctly orient pharmacophoric groups for optimal interaction with the kinase active site.

Caption: Role of a related piperidine intermediate in Vandetanib synthesis.

Development of Novel Therapeutic Agents

The piperidine scaffold is a common motif in a wide range of therapeutic agents targeting the central nervous system (CNS) and other biological systems. The hydroxyl group on this compound can be further modified, for example, through oxidation to a ketone or by etherification, to generate a diverse array of derivatives for screening in drug discovery programs.[1]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized or purchased compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expect signals for the tert-butyl protons around 1.4-1.5 ppm (singlet, 9H), protons on the piperidine ring at various shifts depending on their environment, and a signal for the hydroxyl proton.[7][13]

-

¹³C NMR: Expect a signal for the carbonyl carbon of the Boc group around 155 ppm, the quaternary carbon of the tert-butyl group around 80 ppm, and signals for the carbons of the piperidine ring and the methyl groups.[7][13]

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

HPLC is routinely used to assess the purity of the compound. Mass spectrometry provides information about the molecular weight, confirming the identity of the product. For this compound, the expected [M+H]⁺ ion would be approximately m/z 230.17.

Health and Safety Considerations

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially available and synthetically accessible building block of significant value to the pharmaceutical industry. Its versatile structure allows for the creation of diverse chemical entities for drug discovery and development. This guide provides a comprehensive overview of its properties, availability, synthesis, and applications, serving as a valuable resource for researchers in the field.

References

- 1. Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate | 172734-33-7 | Benchchem [benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound | 1502162-73-3 [sigmaaldrich.com]

- 4. Chemscene ChemScene | this compound | Fisher Scientific [fishersci.com]

- 5. 1330750-98-5|tert-Butyl 4-hydroxy-2,6-dimethylpiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. atlantis-press.com [atlantis-press.com]

- 12. Vandetanib | C22H24BrFN4O2 | CID 3081361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide to the Safe Handling, Storage, and Use of N-Boc-4-hydroxy-2,2-dimethylpiperidine

<

Introduction: Understanding the Compound

N-Boc-4-hydroxy-2,2-dimethylpiperidine (CAS No. 144230-50-2) is a substituted piperidine derivative widely utilized as a versatile building block in organic synthesis.[1][2] The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances its stability and utility in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents.[2][3] Its structure, featuring a hindered piperidine ring, makes it a valuable intermediate for creating compounds with specific steric and electronic properties.[1][2][3] This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements necessary for the responsible use of this compound in a research and development setting.

Core Safety & Hazard Identification

While comprehensive toxicological data for N-Boc-4-hydroxy-2,2-dimethylpiperidine is not fully investigated, the known hazards associated with its structural class—substituted piperidines—necessitate a cautious and proactive approach to safety.[4] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

GHS Hazard Statements: Based on data for similar compounds, N-Boc-4-hydroxy-2,2-dimethylpiperidine and its analogues are typically associated with the following warnings:

Causality of Hazards: The piperidine moiety, a cyclic secondary amine, can exhibit alkaline properties and may act as an irritant upon contact with mucous membranes and skin. The Boc-protecting group mitigates some of the reactivity of the amine, but the overall compound should still be handled as a potential irritant.

Table 1: Chemical & Physical Properties

| Property | Value | Source |

| CAS Number | 144230-50-2 (related structures) | [8][9][10] |

| Molecular Formula | C12H23NO3 (for the title compound) | [1] |

| Molecular Weight | 229.32 g/mol (for the title compound) | [1] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 61-65 °C (for N-Boc-4-hydroxypiperidine) | [1][11][12] |

| Storage Temperature | 2°C - 8°C or under -20°C in a freezer | [4][9][10] |

Safe Handling & Personal Protective Equipment (PPE)

Safe handling is predicated on a multi-layered approach combining engineering controls, appropriate PPE, and established laboratory practices. The primary goal is to prevent all routes of exposure: inhalation, skin contact, eye contact, and ingestion.[4]

Engineering Controls

All manipulations of solid N-Boc-4-hydroxy-2,2-dimethylpiperidine that could generate dust, or any handling of its solutions, must be performed within a certified chemical fume hood.[11] The fume hood provides critical exhaust ventilation, preventing the accumulation of airborne particulates and vapors in the laboratory environment.[11] Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the work area.[5][13][14]

Personal Protective Equipment (PPE) Protocol

A standard PPE ensemble is mandatory when handling this compound. Do not just wear PPE; inspect it before each use and ensure it is appropriate for the task.

-

Hand Protection: Wear nitrile or neoprene gloves. Always check the manufacturer's glove compatibility data. Avoid PVC gloves, which may offer insufficient protection.[15] Contaminated gloves should be removed using the proper technique (without touching the outer surface with a bare hand) and disposed of as chemical waste.

-

Eye and Face Protection: Chemical safety goggles are required at all times.[16] If there is a significant risk of splashing, a full face shield should be worn in addition to goggles.[5]

-

Skin and Body Protection: A flame-retardant lab coat should be worn and kept fully buttoned. Ensure clothing fully covers all exposed skin. Do not wear shorts or open-toed shoes in the laboratory.

-

Respiratory Protection: If working outside of a fume hood is unavoidable (e.g., during a large-scale spill response), a NIOSH/MSHA-approved respirator with a particulate filter is necessary.

Caption: Decision tree for the proper storage of N-Boc-4-hydroxy-2,2-dimethylpiperidine.

Emergency & First-Aid Procedures

Immediate and correct response to an exposure is critical. All laboratory personnel must be familiar with these procedures and the location of emergency equipment.

-

In case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [4][16]Remove contact lenses if present and easy to do. [11][16]Seek immediate medical attention. [16]* In case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. [4][16]Seek medical attention if irritation develops or persists. [16]* In case of Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. [11][16]If the person is not breathing, give artificial respiration. [16]Seek immediate medical attention. [16]* In case of Ingestion: Do NOT induce vomiting. [5]Wash out the mouth with water, provided the person is conscious. [4]Never give anything by mouth to an unconscious person. [5]Seek immediate medical attention. [4]

Caption: Immediate first-aid steps following an exposure incident.

Spill Management & Waste Disposal

Accidental Release Measures

In the event of a spill, evacuate non-essential personnel from the area. [11]Ensure adequate ventilation. [11]Wearing the full PPE described in Section 2.2, including respiratory protection if necessary, address the spill.

-

For small spills: Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, closed, and labeled container for disposal. [11]* For large spills: Contain the spill using a non-combustible absorbent material like sand or vermiculite. [17]Collect the material into a suitable container for disposal. [17]* Decontamination: Clean the spill area thoroughly with soap and water. [13]

Waste Disposal

All waste containing N-Boc-4-hydroxy-2,2-dimethylpiperidine, including contaminated absorbents, gloves, and empty containers, must be disposed of as hazardous chemical waste. [13]Follow all local, state, and federal regulations for chemical waste disposal. Do not allow the product to enter drains or waterways. [11]

References

- Piperidine - SAFETY DATA SHEET - pentachemicals. (2024-05-07).

- FM64058 - Safety Data Sheet. (2022-04-26).

- 144230-50-2 | 4-Methylenepiperidine hydrochloride - ChemScene.

- 144230-50-2|4-Methylenepiperidine hydrochloride|BLD Pharm.

- 4-Methylenepiperidine hydrochloride | 144230-50-2 - Sigma-Aldrich.

- N-BOC-4-Hydroxypiperidine - Safety Data Sheet - ChemicalBook. (2025-07-19).

- Piperidine Safety Data Sheet Jubilant Life Sciences Limited.

- N-BOC-4-Hydroxypiperidine | 109384-19-2 - ChemicalBook. (2025-07-17).

- SAFETY DATA SHEET - Fisher Scientific. (2023-09-05).

- N-BOC-4-Hydroxypiperidine: A Versatile Building Block in Organic Synthesis.

- CAS No : 144230-50-2 | Product Name : 4-Methylenepiperidine Hydrochloride.

- Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.

- 4 - • SAFETY DATA SHEET. (2025-09-23).

- SAFETY DATA SHEET - TCI Chemicals.

- SAFETY DATA SHEET - Fisher Scientific. (2024-03-29).

- Safety Data Sheet: Piperidine - Carl ROTH. (2025-03-31).

- N-BOC-4-Hydroxypiperidine | CAS#:109384-19-2 | Chemsrc. (2025-08-27).

- SAFETY DATA SHEET - Fisher Scientific. (2009-04-15).

- 4-(Hydroxymethyl)piperidine, N-BOC protected - Synquest Labs.

- tert-Butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate - IWK Health Centre.

- Boc-(4-hydroxy)piperidine - Chem-Impex.

- (2S,4R)-N-BOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER, 98% E.E., 95 CAS#: 254882-06-9 - ChemicalBook.

- Tert-butyl 4-formyl-2,2-dimethylpiperidine-1-carboxylate | C13H23NO3 | CID 150022755.

- • SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).

- N-BOC-4-Hydroxypiperidine, 97%, Thermo Scientific.

- 1-Boc-4-hydroxypiperidine 97 109384-19-2 - Sigma-Aldrich.

Sources

- 1. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. biosynth.com [biosynth.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. Tert-butyl 4-formyl-2,2-dimethylpiperidine-1-carboxylate | C13H23NO3 | CID 150022755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-BOC-4-Hydroxypiperidine, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 8. chemscene.com [chemscene.com]

- 9. 144230-50-2|4-Methylenepiperidine hydrochloride|BLD Pharm [bldpharm.com]

- 10. 4-Methylenepiperidine hydrochloride | 144230-50-2 [sigmaaldrich.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. N-BOC-4-Hydroxypiperidine | CAS#:109384-19-2 | Chemsrc [chemsrc.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.ca [fishersci.ca]

- 16. fishersci.com [fishersci.com]

- 17. pentachemicals.eu [pentachemicals.eu]

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Spirooxindoles Utilizing Piperidine Derivatives

Introduction: The Architectural Significance of Spirooxindoles and the Versatility of Piperidine

The spirooxindole scaffold, a privileged heterocyclic motif, stands as a cornerstone in medicinal chemistry and drug discovery.[1] This unique three-dimensional architecture, featuring a spiro-fused ring system at the C3 position of an oxindole core, is prevalent in a multitude of natural alkaloids with potent biological activities, including spirotryprostatin A, coerulescine, and horsfiline.[2][3] The rigid, complex structure of spirooxindoles allows for precise spatial orientation of functional groups, making them exceptional templates for interacting with biological targets. Consequently, synthetic analogues have garnered immense interest as potential therapeutic agents, demonstrating anticancer, antimicrobial, and antiviral properties.[4]

The construction of the chiral quaternary spiro-center is a formidable challenge in synthetic organic chemistry.[5] Among the diverse strategies developed, the use of piperidine and its derivatives has emerged as a particularly powerful and versatile tool.[6] This guide elucidates three principal synthetic routes where piperidine derivatives are employed not merely as reagents but as strategic components that dictate the reaction pathway and stereochemical outcome. We will explore scenarios where piperidine acts as:

-

A fundamental base catalyst in multi-component reactions (MCRs) for rapid scaffold generation.

-

A structural precursor (as pipecolinic acid) in diastereoselective [3+2] cycloadditions.

-

The core of chiral organocatalysts in highly enantioselective cascade reactions.

This document provides researchers, scientists, and drug development professionals with a detailed examination of these methodologies, complete with mechanistic insights, comparative data, and robust, step-by-step protocols to facilitate their application in the laboratory.

Strategy 1: Piperidine as a Base Catalyst in Multi-Component Reactions (MCRs)

One of the most straightforward and atom-economical methods to access spirooxindole libraries is through multi-component reactions, where piperidine serves as an inexpensive and effective basic catalyst. This approach is particularly effective for the synthesis of spiro[indoline-3,4′-pyran] derivatives, which are assembled from three or more starting materials in a single pot.[7][8]

Mechanistic Rationale

The reaction proceeds through a domino Knoevenagel condensation followed by a Michael addition and subsequent cyclization. Piperidine's role is multifaceted:

-

Knoevenagel Condensation: It facilitates the initial condensation between the isatin (an oxindole precursor) and an active methylene compound (e.g., malononitrile) by deprotonating the methylene group, leading to the formation of a highly electrophilic ylideneoxindole intermediate.

-

Michael Addition: It then catalyzes the addition of a 1,3-dicarbonyl compound (the Michael donor) to the ylideneoxindole (the Michael acceptor).

-

Cyclization: Finally, it promotes the intramolecular cyclization of the resulting intermediate to furnish the spiro-pyran ring.

The elegance of this method lies in its operational simplicity and the ability to generate molecular complexity rapidly from simple starting materials.

Caption: Figure 1: Mechanism of Piperidine-Catalyzed MCR